N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide
Description
N'-[(E)-(2-Chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide is a Schiff base derivative of acetohydrazide, characterized by a 2-chlorophenylidene group and a 4-ethylphenoxy substituent.
Step 1: Formation of 2-(4-ethylphenoxy)acetohydrazide via hydrazination of the corresponding ethyl ester.
Step 2: Condensation with 2-chlorobenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) .
The compound’s structure combines lipophilic (chlorophenyl, ethylphenoxy) and hydrogen-bonding (hydrazide) moieties, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-13-7-9-15(10-8-13)22-12-17(21)20-19-11-14-5-3-4-6-16(14)18/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJGVKTUWDSAKZ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-(4-ethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Condensation Reactions
This compound is synthesized through acylhydrazone formation , a common reaction in hydrazide chemistry. The process typically involves the condensation of a hydrazide with an aldehyde or ketone under acidic conditions. For structurally similar compounds, such as N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, the reaction is performed by refluxing a hydrazide derivative (e.g., acetohydrazide) with a substituted benzaldehyde in solvents like dioxane, often in the presence of acetic acid . The yield for such reactions ranges from 65% to 91%, depending on substituents and reaction conditions .
Reaction Example :
textHydrazide + Substituted Benzaldehyde → Acylhydrazone
Conditions :
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Solvent: Dioxane or ethanol
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Catalyst: Glacial acetic acid
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Temperature: Reflux (6–12 hours)
Hydrolysis Reactions
Hydrolysis of acylhydrazones can regenerate the parent hydrazide and aldehyde. For example, 2-(4-bromophenoxy)acetohydrazide is synthesized via the hydrolysis of methyl esters with hydrazine hydrate . While direct data for the target compound is limited, analogous reactions suggest:
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Base-Catalyzed Hydrolysis :
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Conditions : Aqueous alkaline solutions (e.g., NaOH) under reflux.
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Outcome : Breakdown of the hydrazone bond to reform the hydrazide and aldehyde.
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Acidic Hydrolysis :
Structural Characterization and Stability
The compound’s stability and reactivity are influenced by its substituents:
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2-Chlorophenyl Group : Enhances electron-withdrawing effects, stabilizing the hydrazone bond.
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4-Ethylphenoxy Substituent : Improves solubility and may modulate intermolecular hydrogen bonding.
Key Characterization Techniques :
Biological and Chemical Reactivity
While direct biological data for this compound is unavailable, analogous compounds like N′-(4-chloro-3-nitrobenzylidene)acetohydrazide exhibit:
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Antimicrobial Activity : Likely due to the hydrazone’s ability to chelate metal ions or interact with enzymes .
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Anticancer Potential : Linked to the chloro substituent’s bioactivity.
Reactivity Trends :
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Electrophilic Substitution : The chloro group may facilitate reactions with nucleophiles (e.g., amines).
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Cyclocondensation : Potential to form heterocycles via reactions with carbonyl compounds .
Synthetic Variants and Comparisons
Structural analogs highlight reactivity differences:
| Compound | Key Difference | Relevance to Target Compound |
|---|---|---|
| N′-[1-(4-chlorophenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide | Methyl substituent replaces ethyl | Reduced steric hindrance, altered solubility |
| N′-(E)-(3-nitrophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide | Nitro group instead of chloro | Increased electron withdrawal, different bioactivity |
Scientific Research Applications
N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be employed in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are explored in drug development and pharmacological research.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors or other proteins, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Structural Features
Table 1 : Key Structural Differences Among Acetohydrazide Derivatives
Key Observations :
- The 4-ethylphenoxy substituent offers moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in ) that may alter reactivity or binding affinity .
Key Observations :
- Chlorophenyl-containing analogs (e.g., ) show strong anti-inflammatory and anticancer activities, suggesting the target compound may share similar properties.
- Electron-withdrawing groups (e.g., nitro in ) correlate with enhanced COX inhibition, whereas bulky substituents (e.g., phenylthiophenyl in ) improve anticancer potency .
Physicochemical Properties
Table 3 : Comparative Physicochemical Data
Key Observations :
- The target compound’s higher logP (3.9 vs.
- Chlorine atoms and ethyl groups contribute to increased molecular weight and hydrophobicity, which may influence pharmacokinetic profiles .
Research Implications and Gaps
Synthetic Optimization : The target compound’s yield and purity could be optimized using microwave-assisted methods (as in ) to reduce reaction time .
Biological Screening : Prioritize assays for TNF-α inhibition (anti-inflammatory) and caspase-3 activation (anticancer) based on structural analogs .
Toxicity Profiling: Evaluate hepatotoxicity and genotoxicity, as chlorophenyl derivatives may exhibit off-target effects .
Biological Activity
N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Molecular Formula : C16H16ClN3O3
- Molecular Weight : 335.77 g/mol
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL | |
| Aspergillus niger | 32 µg/mL |
The compound showed comparable activity against both bacterial and fungal strains, indicating its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have revealed its efficacy against several cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | |
| HCT-116 (Colon Cancer) | 12.0 | |
| A549 (Lung Cancer) | 18.7 |
The data suggests that the compound exhibits significant cytotoxic effects, making it a candidate for further development in cancer therapy.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : The antimicrobial activity may be attributed to its ability to disrupt bacterial and fungal cell membranes.
Case Studies
Several case studies highlight the potential applications of this compound in clinical settings:
- Case Study 1 : A study involving Staphylococcus aureus infections demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected tissues, supporting its use as a therapeutic agent against resistant strains.
- Case Study 2 : In a preclinical model of breast cancer, administration of the compound led to a marked decrease in tumor size and improved survival rates compared to control groups, indicating promising anticancer efficacy.
Q & A
Q. How can researchers address challenges in achieving high-yield synthesis and scalability of this compound without compromising purity?
- Methodological Answer :
- Catalyst optimization : Increase acetic acid concentration (up to 1%) to accelerate imine formation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates.
- Scale-up : Replace batch reflux with flow chemistry for consistent heating and mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
